molecular formula C15H12N2O2S B11605297 2-[(E)-(2-methoxyphenyl)diazenyl]-1-benzothiophene-3-ol

2-[(E)-(2-methoxyphenyl)diazenyl]-1-benzothiophene-3-ol

Cat. No.: B11605297
M. Wt: 284.3 g/mol
InChI Key: SXGKPRZDOQGPCH-UHFFFAOYSA-N
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Description

2-[(E)-(2-methoxyphenyl)diazenyl]-1-benzothiophene-3-ol is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a diazenyl group (-N=N-) attached to aromatic rings. This particular compound features a benzothiophene ring, which is a sulfur-containing heterocycle, and a methoxyphenyl group. Azo compounds are widely studied due to their vibrant colors and applications in dyes, pigments, and various industrial processes.

Preparation Methods

The synthesis of 2-[(E)-(2-methoxyphenyl)diazenyl]-1-benzothiophene-3-ol typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of an aromatic amine, such as 2-methoxyaniline, in the presence of sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 1-benzothiophene-3-ol under basic conditions to form the desired azo compound .

Industrial production methods for such compounds often involve similar synthetic routes but are scaled up and optimized for higher yields and purity. These methods may include continuous flow processes and the use of automated reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

2-[(E)-(2-methoxyphenyl)diazenyl]-1-benzothiophene-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.

    Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite or zinc in acetic acid, resulting in the formation of corresponding amines.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the benzothiophene ring, with reagents such as halogens or sulfonic acids.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures to ensure the desired transformations. Major products formed from these reactions include various substituted derivatives and reduced forms of the original compound .

Scientific Research Applications

2-[(E)-(2-methoxyphenyl)diazenyl]-1-benzothiophene-3-ol has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anticancer drugs.

    Industry: It is used in the production of dyes and pigments due to its vibrant color and stability

Mechanism of Action

The mechanism of action of 2-[(E)-(2-methoxyphenyl)diazenyl]-1-benzothiophene-3-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the inhibition or activation of various biochemical processes. For example, it may inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis, making it a potential candidate for skin-lightening agents . Additionally, its antioxidant properties may involve scavenging free radicals and protecting cells from oxidative damage .

Comparison with Similar Compounds

Similar compounds to 2-[(E)-(2-methoxyphenyl)diazenyl]-1-benzothiophene-3-ol include:

The uniqueness of this compound lies in its benzothiophene ring, which imparts distinct chemical and biological properties compared to other azo compounds

Properties

Molecular Formula

C15H12N2O2S

Molecular Weight

284.3 g/mol

IUPAC Name

2-[(2-methoxyphenyl)diazenyl]-1-benzothiophen-3-ol

InChI

InChI=1S/C15H12N2O2S/c1-19-12-8-4-3-7-11(12)16-17-15-14(18)10-6-2-5-9-13(10)20-15/h2-9,18H,1H3

InChI Key

SXGKPRZDOQGPCH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N=NC2=C(C3=CC=CC=C3S2)O

Origin of Product

United States

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